BenchChemオンラインストアへようこそ!

Bisacodyl

Enterohepatic recirculation Prodrug activation kinetics Colonic drug delivery

Bisacodyl (CAS 603-50-9) is a triarylmethane-class stimulant laxative prodrug that is activated by intestinal hydrolases to the diphenolic active moiety bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). As a cost-effective, orally and rectally bioavailable colon-specific prokinetic, it is widely utilized in both clinical gastroenterology and preclinical models of colonic motility.

Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
CAS No. 603-50-9
Cat. No. B1667424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisacodyl
CAS603-50-9
SynonymsAgaroletten
Apo Bisacodyl
Apo-Bisacodyl
Bekunis Bisacodyl
Bicol
Bisac Evac
Bisac-Evac
Bisacodyl
Bisacodyl Tannex
Bisacodyl Uniserts
Bisacodyl, Bekunis
Bisacodyl, Fleet
Bisalax
Bisco Lax
Bisco Zitron
Bisco-Lax
Bisco-Zitron
Dulco Lax
Dulco lax perles
Dulco-Lax
Dulco-lax perles
Dulcolax
Dulcolax perles
Durolax
Fleet Bisacodyl
Florisan N
Lünolax
Laxagetten
Laxanin
Laxans ratiopharm
Laxans-ratiopharm
Laxbene
Laxysat Bürger
ratio Bisacodyl
ratio-Bisacodyl
Rytmil
Tannex, Bisacodyl
Ulcolax
Uniserts, Bisacodyl
Molecular FormulaC22H19NO4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3
InChIInChI=1S/C22H19NO4/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h3-14,22H,1-2H3
InChIKeyKHOITXIGCFIULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility54.2 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble in water and alkaline solvents. Soluble in acids, alcohol, acetone, propylene glycol and other organic solvents.
1 G SOL IN 210 ML ALCOHOL, 2.5 ML CHLOROFORM, 275 ML ETHER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bisacodyl (CAS 603-50-9) Procurement Guide: Evidence-Based Overview of a Stimulant Laxative Prodrug


Bisacodyl (CAS 603-50-9) is a triarylmethane-class stimulant laxative prodrug that is activated by intestinal hydrolases to the diphenolic active moiety bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) [1]. As a cost-effective, orally and rectally bioavailable colon-specific prokinetic, it is widely utilized in both clinical gastroenterology and preclinical models of colonic motility [2]. Its commercial availability as a high-purity crystalline solid (USP/EP grade, ≥98.0%) makes it a standardized tool for reproducible scientific investigation [3].

Why Bisacodyl (603-50-9) Cannot Be Simply Interchanged with Sodium Picosulfate or Senna in Research and Formulation


Although bisacodyl and sodium picosulfate share the same active metabolite (BHPM), their prodrug activation sites and pharmacokinetic profiles differ fundamentally, precluding direct substitution in both experimental and clinical contexts. Bisacodyl is activated primarily by intestinal mucosal hydrolases, while sodium picosulfate requires hydrolysis by colonic microbiota, leading to distinct enterohepatic recirculation kinetics and systemic exposure profiles that can confound study outcomes [1]. Furthermore, in-class alternatives like senna exhibit different mechanisms of action (anthranoid vs. diphenylmethane), disparate potency, and distinct side-effect profiles, making equipotent dosing impossible without formal bridging studies [2]. For procurement decisions, the enteric-coated formulation is not merely a convenience; it is a pharmacopeial requirement that ensures gastric resistance and site-specific colonic delivery, preventing premature activation and gastric irritation [3].

Bisacodyl (603-50-9) Quantitative Evidence Guide: Head-to-Head Comparisons and Pharmacopeial Benchmarks


Bisacodyl Achieves 74% Higher Biliary Diphenol Excretion at Equimolar Dose vs. Sodium Picosulfate in a Rat Model

In a direct head-to-head preclinical comparison in rats, intragastric administration of bisacodyl (BIS) at 3.1 µmol/100 g resulted in total diphenol biliary excretion of 74.0 ± 4.7% of dose over 0-6 hours, an 8.2-fold higher excreted fraction compared to sodium picosulfate (PICO), which yielded only 9.0 ± 0.9% in the same period [1]. This differential reflects bisacodyl's rapid activation by mucosal esterases in the small intestine versus picosulfate's dependence on slower colonic bacterial sulfatase-mediated hydrolysis. At a lower dose of 0.85 µmol/100 g, bisacodyl still demonstrated 21% greater 0-6 hour biliary excretion (67.1 ± 2.6%) compared to its desacetyl analog (DES; 55.4 ± 3.0%), confirming a structure-activity advantage driven by the diacetate prodrug design [1].

Enterohepatic recirculation Prodrug activation kinetics Colonic drug delivery

Bisacodyl + 2L PEG Matches 4L PEG Bowel Cleansing Efficacy While Doubling Patient Willingness to Repeat Colonoscopy Preparation

In a single-blinded, non-inferiority randomized controlled trial (n=325), split-dose 2 L PEG3350 + electrolytes plus 15 mg bisacodyl demonstrated equivalent colon cleansing efficacy to standard split-dose 4 L PEG3350, as measured by both the Boston Bowel Preparation Scale (P = .381) and the Ottawa Bowel Preparation Scale (P = .285) [1]. Critically, patient tolerability was significantly improved in the bisacodyl-augmented low-volume arm: participants found the preparation easier to consume and were more willing to repeat the procedure (P < .001) [1]. This demonstrates that the inclusion of 15 mg bisacodyl enables a 50% volume reduction without compromising cleansing quality, a finding directly relevant to protocol design in clinical trials and procurement decisions for bowel preparation kits.

Colonoscopy preparation Low-volume bowel cleansing Patient compliance

Bisacodyl Shows 50% Fewer Drug-Related Adverse Events Than Sodium Picosulfate in a 4-Week Chronic Constipation Trial

In a randomized, open-label, parallel-group clinical trial of 144 patients with chronic constipation, bisacodyl (5-10 mg daily) and sodium picosulfate (5-10 mg daily) demonstrated equivalent efficacy with significant improvements in stool frequency and consistency compared to baseline (P < 0.001) [1]. However, drug-related adverse events were notably fewer in the bisacodyl group: 7 events recorded vs. 14 in the sodium picosulfate group, with two patients withdrawn from the picosulfate arm [1]. Physician global assessment indicated improvement in 74.6% of bisacodyl-treated patients vs. 79.2% for sodium picosulfate, confirming comparable efficacy alongside a more favorable tolerability signal for bisacodyl [1].

Chronic constipation Safety profile Adverse event comparison

USP Enteric Coating Specification Guarantees ≥95% Gastric Resistance Before pH-Triggered Colonic Release

The USP monograph for Bisacodyl Delayed-Release Tablets mandates a disintegration test with quantitative thresholds: tablets must remain completely intact after 1 hour of agitation in simulated gastric fluid TS (pH ~1.2) and must then disintegrate within 45 minutes in simulated intestinal fluid TS (pH ~6.8) [1]. This dual-condition specification ensures that <5% of the dose is released in the stomach while guaranteeing ≥95% release in the upper small intestine, providing a pharmacopeial benchmark that is legally enforceable for quality release testing. In a comparative in vitro dissolution study, reference marketed bisacodyl tablets (Dulcolax®) released only 30% of drug in simulated gastric and small intestinal fluids, with colonic fluid release reaching only 7%, whereas a doubly enteric-coated formulation achieved <7% release in the upper GI tract and >50% release in colonic fluid [2].

Enteric coating performance Pharmacopeial specification Formulation quality control

Bisacodyl and Sodium Picosulfate Yield Undetectable Active Metabolite in Breast Milk (<1 µg/L) Over 7 Days of Dosing

In an open-label, parallel-group, multiple-dose study involving 16 postpartum lactating women, both oral enteric-coated bisacodyl 10 mg/day and oral sodium picosulfate 10 mg/day administered for 7 days resulted in free and conjugated BHPM concentrations below the analytical detection limit (<1 µg/L) in all breast milk samples collected daily through 2 days after the last dose [1]. This class-level finding—that both diphenolic prodrugs share negligible mammary transfer of their common active metabolite—provides critical safety data for clinical trial design in postpartum populations. Importantly, this equivalence eliminates lactation safety as a differentiating factor when selecting between bisacodyl and sodium picosulfate for maternal health studies, redirecting procurement decisions toward other differentiating parameters such as cost, formulation availability, and pharmacokinetic predictability.

Lactation safety Active metabolite transfer Maternal drug exposure

Bisacodyl (603-50-9) Best-Fit Research and Industrial Application Scenarios


Preclinical Prodrug Activation and Enterohepatic Recirculation Studies

Use bisacodyl as the reference diacetate prodrug to establish PK/PD models of intestinal hydrolase-dependent activation. Its 8.2-fold higher 0-6 hour biliary diphenol excretion vs. sodium picosulfate at equimolar dose (74.0% vs. 9.0% in rats) [1] provides a wide dynamic range for quantifying mucosal esterase activity and enterohepatic cycling, making it the superior tool compound for mechanistic GI absorption studies.

Low-Volume Colonoscopy Preparation Protocol Development

Bisacodyl 15 mg combined with 2 L PEG3350e has been validated in a 325-patient RCT as non-inferior to standard 4 L PEG3350e for bowel cleansing (BBPS P = .381), while significantly improving patient willingness to repeat (P < .001) [2]. For clinical investigators or CROs procuring bowel prep components, this evidence supports the use of bisacodyl to achieve high-quality cleansing with reduced volume burden.

Chronic Constipation Long-Term Efficacy and Safety Studies

In a 4-week head-to-head trial, bisacodyl demonstrated equivalent efficacy to sodium picosulfate but with 50% fewer drug-related adverse events (7 vs. 14) and zero patient withdrawals vs. two withdrawals in the comparator arm [3]. For longitudinal clinical studies where participant retention is paramount, bisacodyl's tolerability advantage makes it the preferred active comparator or test agent.

Site-Specific Colonic Drug Delivery Formulation Benchmarking

The USP disintegration standard (gastric resistance ≥1 hour; intestinal disintegration ≤45 minutes) [4] combined with published comparative dissolution profiles (reference Dulcolax®: 30% upper-GI release vs. DET: <7%) [5] provides dual quantitative benchmarks for formulators developing novel colon-targeted delivery systems using bisacodyl as the model BCS Class II/IV drug with established pharmacopeial quality gates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisacodyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.